1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with a multifaceted structure. Its unique configuration, characterized by the presence of a quinoline and pyran moiety connected through a urea linker, makes it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, starting from readily available starting materials. The process typically includes:
Formation of the pyrroloquinoline scaffold: : Initial steps involve constructing the quinoline and pyrrole rings.
Functionalization: : Introduction of functional groups such as the oxo group at the 4-position.
Coupling with tetrahydro-2H-pyran: : This step often involves urea formation through reaction with isocyanates or amines under controlled temperature and pressure conditions.
Industrial Production Methods
Scaling up to industrial production often requires optimization of the reaction conditions to ensure high yield and purity. This includes:
Use of catalytic processes to enhance reaction rates.
Implementation of continuous flow reactors for better control over reaction parameters.
Purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: : Reduction reactions can modify the quinoline ring, often leading to hydrogenated derivatives.
Substitution: : The urea linker can participate in nucleophilic substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: : Utilization of reagents like KMnO4 or CrO3 in acidic medium.
Reduction: : Employing hydrogenation catalysts such as Pd/C or PtO2 under hydrogen atmosphere.
Substitution: : Using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: : More oxidized quinoline derivatives.
Reduction: : Hydrogenated pyrroloquinoline compounds.
Substitution: : Varied urea derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studies involving reaction mechanisms and pathways.
Biology
Biologically, it has potential as a pharmacophore, forming the basis for developing new drugs with therapeutic effects. Its structure allows for interaction with various biological targets.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-bacterial properties.
Industry
In the industrial domain, it can be utilized in material science for creating advanced materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action involves interaction with specific molecular targets. The urea moiety is known to form hydrogen bonds, aiding in binding to proteins or enzymes. The quinoline and pyran rings provide a rigid framework that can fit into binding sites, influencing pathways like inhibition of specific enzymes or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique combination of a pyrroloquinoline and tetrahydro-2H-pyran linked by a urea group.
Similar Compounds
1-(quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
1-(pyrroloquinolin-8-yl)-3-(methyl)urea
1-(4-oxoquinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15-2-1-11-9-14(10-12-3-6-20(15)16(11)12)19-17(22)18-13-4-7-23-8-5-13/h9-10,13H,1-8H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKGJNNLRDNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.